molecular formula C5H9NO3 B1593913 Acetic acid, [[(1-methylethylidene)amino]oxy]- CAS No. 5382-89-8

Acetic acid, [[(1-methylethylidene)amino]oxy]-

Cat. No. B1593913
Key on ui cas rn: 5382-89-8
M. Wt: 131.13 g/mol
InChI Key: JZHMMFMMAKFDRT-UHFFFAOYSA-N
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Patent
US07396525B2

Procedure details

7.3 g of acetone oxime, 14.2 g of chloroacetic acid and 2% of tetrabutylammonium bromide are placed in 80 ml of toluene. An aqueous sodium hydroxide solution (10 g of sodium hydroxide dissolved in 150 ml of water) is added dropwise. The reaction medium is stirred for 1 h and then the toluene is evaporated under vacuum. The residue is then acidified with concentrated hydrochloric acid to pH 2.5, then washed with water and extracted twice with ethyl acetate. The organic phase is dried over sodium sulfate and the solvent is evaporated to give the expected product.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[N:4][OH:5])[CH3:3].Cl[CH2:7][C:8]([OH:10])=[O:9].[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH3:1][C:2](=[N:4][O:5][CH2:7][C:8]([OH:10])=[O:9])[CH3:3] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
CC(C)=NO
Step Two
Name
Quantity
14.2 g
Type
reactant
Smiles
ClCC(=O)O
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction medium is stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the toluene is evaporated under vacuum
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C)=NOCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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